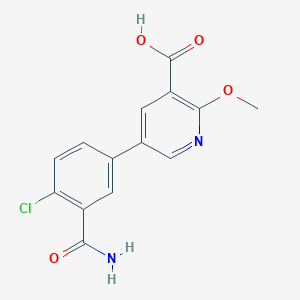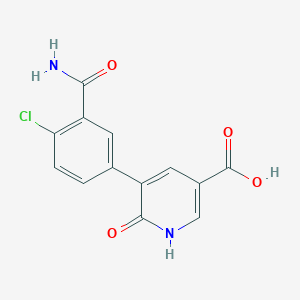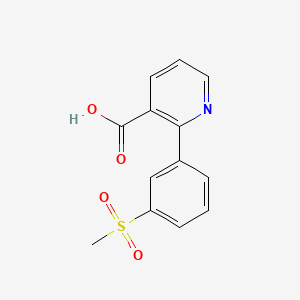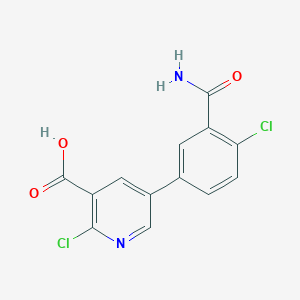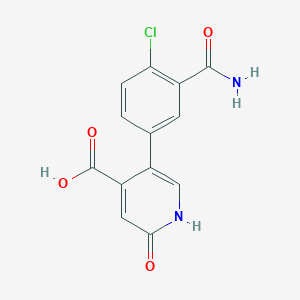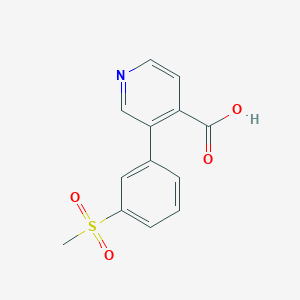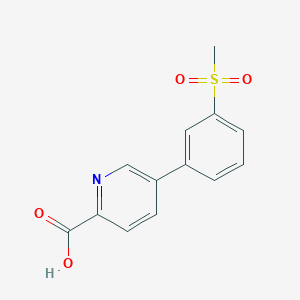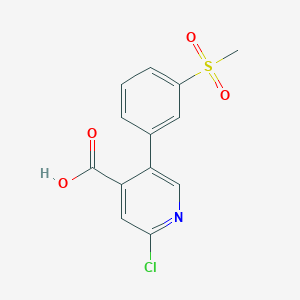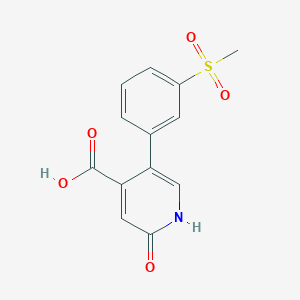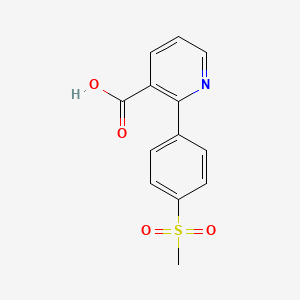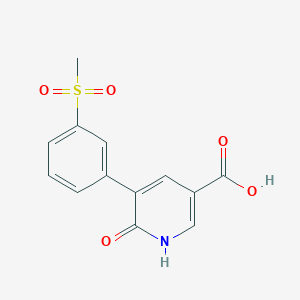
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid (6-HMPNA) is a synthetic compound consisting of a 6-hydroxy-5-nicotinic acid and a 3-methylsulfonylphenyl group. It is a highly polar compound and has been found to possess a variety of biological activities. 6-HMPNA has been used in scientific research to study its biochemical and physiological effects, and its potential applications in various fields.
Aplicaciones Científicas De Investigación
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been used extensively in scientific research for a variety of purposes. It has been used as a model compound to study the structure-activity relationships of nicotinic acid derivatives, and as a substrate for enzymatic studies. It has also been used as a ligand for the study of nicotinic acid receptors, and as an inhibitor of enzymes such as monoamine oxidase and acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% is not completely understood. However, it is believed to act as an agonist of nicotinic acid receptors, resulting in the activation of downstream signaling pathways. It may also act as an inhibitor of enzymes such as monoamine oxidase and acetylcholinesterase, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as anti-oxidant and anti-apoptotic effects. It has also been found to modulate the expression of genes involved in the regulation of cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a highly polar compound, which makes it easy to handle and manipulate. It is also non-toxic and has a low melting point, which makes it suitable for use in a wide range of experiments. Additionally, it is relatively inexpensive and widely available.
However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its chemical stability is relatively poor, and it is prone to hydrolysis and oxidation.
Direcciones Futuras
There are a number of potential future directions for research involving 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95%. These include the development of new synthesis methods for the compound, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research is needed to better understand its biochemical and physiological effects, and to develop more efficient ways to use it in laboratory experiments.
Métodos De Síntesis
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-methylsulfonylphenylhydrazine with nicotinic acid in the presence of an acid catalyst. The second step involves the reaction of the intermediate product with hydroxylamine in an aqueous medium.
Propiedades
IUPAC Name |
5-(3-methylsulfonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-20(18,19)10-4-2-3-8(5-10)11-6-9(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKVFJJAJZHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688181 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-89-7 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



